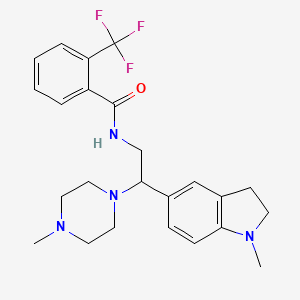

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Beschreibung

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl-substituted aromatic core, a 1-methylindolin-5-yl moiety, and a 4-methylpiperazine group. Key structural attributes include:

- Trifluoromethyl benzamide: Enhances metabolic stability and lipophilicity, promoting blood-brain barrier penetration.

- 1-Methylindolin-5-yl: A bicyclic indoline substituent that may confer steric and electronic effects for receptor selectivity.

- 4-Methylpiperazine: A modified piperazine ring, likely influencing solubility and basicity compared to unsubstituted analogs.

While direct pharmacological data for this compound are unavailable, its design aligns with strategies for optimizing CNS drug candidates, balancing receptor affinity and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F3N4O/c1-29-11-13-31(14-12-29)22(17-7-8-21-18(15-17)9-10-30(21)2)16-28-23(32)19-5-3-4-6-20(19)24(25,26)27/h3-8,15,22H,9-14,16H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJUYLBWVDNCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Indole Derivatives

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Imidazole Derivatives

Imidazole derivatives also show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. They have become an important synthon in the development of new drugs.

Biologische Aktivität

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Overview

The compound features a unique structure comprising an indoline moiety, a piperazine ring, and a trifluoromethyl-substituted benzamide. This combination is hypothesized to enhance its bioactivity through synergistic effects on multiple biological targets.

| Component | Structure Features | Biological Activity |

|---|---|---|

| Indoline | Core structure | Antimicrobial, anticancer |

| Piperazine | Ring system | Antidepressant, anxiolytic |

| Trifluoromethyl benzamide | Functional group | Anti-inflammatory |

Biological Activities

Research indicates that compounds with similar structural features exhibit diverse biological activities, including:

- Antiviral Properties : Derivatives of indole and piperazine have shown effectiveness against various viral infections.

- Anticancer Activity : Compounds with indoline structures have been documented to inhibit specific kinases involved in cancer cell proliferation.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties comparable to established drugs like indomethacin.

- Antimicrobial Effects : Indole derivatives are known for their antimicrobial activity against a range of pathogens.

The mechanisms underlying the biological activities of N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide can be attributed to its interactions with various biological targets:

- Kinase Inhibition : The compound may inhibit kinases that play critical roles in cancer signaling pathways.

- Receptor Modulation : It is likely to interact with neurotransmitter receptors, contributing to its antidepressant effects.

- Enzyme Inhibition : The anti-inflammatory properties may result from the inhibition of cyclooxygenase (COX) enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide:

- Study 1 : A study on indole derivatives demonstrated significant binding affinities to cancer-related kinases, suggesting that modifications like trifluoromethyl substitution could enhance efficacy against tumors.

- Study 2 : Research on piperazine derivatives highlighted their antidepressant and anxiolytic effects in preclinical models, indicating that the piperazine component could contribute positively to mental health applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Key Benzamide Derivatives

*Calculated based on structural formula.

Structural Variations and Implications

a) Core Benzamide Modifications

- Target Compound vs. 7k (): The target compound replaces 7k’s pyridinyl group with a 1-methylindolin-5-yl moiety, which introduces a bicyclic structure. The 4-methylpiperazine in the target compound (vs. 7k’s trifluoromethylphenyl-piperazine) reduces aromatic bulk, possibly enhancing solubility and reducing off-target interactions.

b) Piperazine Substitutions

c) Trifluoromethyl Positioning

Pharmacokinetic and Physicochemical Properties

- Lipophilicity (logP) :

- In contrast, ’s simpler analogs (e.g., 362.28 g/mol) may exhibit better absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.